3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene
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Overview
Description
3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, isopropyl bromide, and prop-1-en-2-yl bromide.
Formation of Intermediates: The thiophene ring is functionalized through a series of reactions, including halogenation and alkylation, to introduce the isopropyl and prop-1-en-2-yl groups.
Final Product Formation: The final step involves cyclization and purification to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed.
Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like toluene or dichloromethane are commonly employed.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
3-Methylthiophene: A thiophene derivative with a methyl group at position 3.
Uniqueness
3-(Propan-2-yl)-4-(prop-1-en-2-yl)thiophene is unique due to the presence of both isopropyl and prop-1-en-2-yl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
61838-57-1 |
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Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
3-propan-2-yl-4-prop-1-en-2-ylthiophene |
InChI |
InChI=1S/C10H14S/c1-7(2)9-5-11-6-10(9)8(3)4/h5-6,8H,1H2,2-4H3 |
InChI Key |
PBVUXAKMNMVPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC=C1C(=C)C |
Origin of Product |
United States |
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